molecular formula C21H21ClN4O4S B2425882 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 921532-45-8

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2425882
CAS No.: 921532-45-8
M. Wt: 460.93
InChI Key: JTOGLIAZONICIM-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic chemical reagent designed for research purposes, featuring a pyridazinone core scaffold. Compounds based on the pyridazinone structure are of significant interest in medicinal chemistry and drug discovery, particularly in oncology . This scaffold is found in molecules being investigated as potent and selective inhibitors of epigenetic targets, such as histone deacetylases (HDAC) and protein arginine methyltransferase 5 (PRMT5) . Researchers can utilize this compound as a key intermediate or a chemical probe to explore these and other biological pathways. The presence of both a 4-chlorophenyl group and a N,N-dimethylsulfamoyl benzamide moiety in its structure suggests potential for targeted protein interaction. This compound is provided as a high-purity material to support in vitro biochemical and cellular assays. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4S/c1-25(2)31(29,30)18-9-5-16(6-10-18)21(28)23-13-14-26-20(27)12-11-19(24-26)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOGLIAZONICIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound, with a molecular formula of C22H20ClN3O4S and a molecular weight of 457.9 g/mol, features a pyridazinone core linked to a chlorophenyl group and a sulfamoyl moiety, suggesting diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural characteristics allow it to effectively bind to these targets, potentially modulating their activity and influencing various biological pathways such as signal transduction, metabolic processes, and gene expression regulation.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, related pyridazinone derivatives have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
FNA (related compound)HepG2 (liver cancer)1.30Induces apoptosis and G2/M phase arrest
FNAMDA-MB-231 (breast cancer)0.95Induces apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against specific cancer types.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, similar compounds have been evaluated for their inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression.

Target EnzymeCompoundIC50 (nM)
HDAC3FNA95.48
HDAC1/2FNA200

These findings suggest that this compound could serve as a lead compound for developing selective HDAC inhibitors.

Study on Antiproliferative Effects

A study investigated the antiproliferative effects of related pyridazinone derivatives on various cancer cell lines, including HepG2 and MDA-MB-231. The results demonstrated that treatment with these compounds resulted in significant reductions in cell viability, accompanied by increased apoptosis rates.

Key Findings:

  • HepG2 Cells: Apoptosis rates increased from 5.83% (control) to 28.83% at the highest concentration tested.
  • MDA-MB-231 Cells: Similar trends were observed, indicating broad-spectrum activity against different cancer types.

Q & A

Basic Research Questions

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions using a factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading). For example, highlights orthogonal experimental designs for optimizing reaction steps in heterocyclic systems. Employ chromatographic purification (e.g., flash column chromatography or preparative HPLC) to isolate intermediates, as demonstrated in for structurally similar pyridazine derivatives. Monitor purity via LC-MS or NMR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., pyridazine ring substitution in ).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
  • UV-Vis/fluorescence spectroscopy to assess electronic properties, as in ’s spectrofluorometric studies .

Q. How can solubility challenges be addressed in biological assays?

  • Methodological Answer : Screen co-solvents (e.g., DMSO, cyclodextrins) or formulate the compound as a water-soluble salt (e.g., hydrochloride). discusses solubility optimization for spirocyclic derivatives via salt formation. Alternatively, use surfactants like Tween-80 for in vitro studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm target specificity.
  • Off-target profiling : Use kinase/GPCR panels to identify unintended interactions (e.g., ’s approach for trifluoromethylbenzamide analogs).
  • Metabolic stability analysis : Compare activity in hepatocyte models to rule out false negatives from rapid degradation .

Q. How can the mechanism of action be elucidated for this compound’s reported enzyme inhibition?

  • Methodological Answer :

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ’s structural analysis of triazolopyridazines).
  • Site-directed mutagenesis : Validate key binding residues (e.g., catalytic lysine or aspartate) in target enzymes .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • QSAR modeling : Train models on analogs with varying substituents (e.g., ’s comparison of trifluoromethyl vs. methylsulfonyl groups).
  • Free-energy perturbation (FEP) simulations to predict affinity changes from structural modifications.
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Q. How can multi-target effects be systematically evaluated?

  • Methodological Answer :

  • Network pharmacology : Map compound-target-disease networks using databases like STITCH or ChEMBL.
  • Transcriptomics/proteomics : Profile gene/protein expression changes post-treatment (e.g., RNA-seq in ’s AZD8931 study).
  • Phenotypic screening : Assess effects in zebrafish or organoid models to capture complex interactions .

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